7-bromo-1-benzothiophene-3-sulfonyl chloride

Description

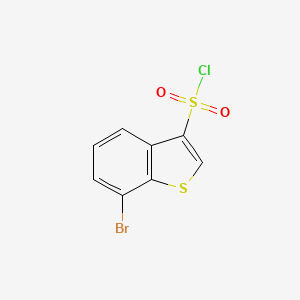

7-Bromo-1-benzothiophene-3-sulfonyl chloride (CAS: 1421601-28-6) is a halogenated aromatic sulfonyl chloride with the molecular formula C₈H₄BrClO₂S₂ and a molecular weight of 311.60 g/mol . The compound features a benzothiophene core substituted with a bromine atom at the 7-position and a sulfonyl chloride group at the 3-position. This structure confers dual reactivity: the sulfonyl chloride group enables nucleophilic substitution (e.g., in sulfonamide synthesis), while the bromine atom allows for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) .

Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₄BrClO₂S₂ |

| Molecular Weight | 311.60 g/mol |

| MDL Number | MFCD22391969 |

| Hazard Statements | Not fully specified in data |

The compound is temporarily unavailable commercially but is of interest in pharmaceutical and agrochemical research due to its versatile reactivity .

Properties

IUPAC Name |

7-bromo-1-benzothiophene-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClO2S2/c9-6-3-1-2-5-7(14(10,11)12)4-13-8(5)6/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBICLYBAXMMORD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)SC=C2S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-1-benzothiophene-3-sulfonyl chloride typically involves the bromination of benzothiophene followed by sulfonylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-1-benzothiophene-3-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: The benzothiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions:

Substitution: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (dichloromethane), temperature (0-25°C).

Reduction: Reducing agents (LiAlH4, NaBH4), solvent (ether, tetrahydrofuran), temperature (0-25°C).

Oxidation: Oxidizing agents (H2O2, m-CPBA), solvent (acetonitrile, dichloromethane), temperature (0-25°C).

Major Products:

Sulfonamides, sulfonates, sulfonothioates: from substitution reactions.

Hydrogenated benzothiophene derivatives: from reduction reactions.

Sulfoxides and sulfones: from oxidation reactions.

Scientific Research Applications

Chemical Reactions and Synthesis

Types of Reactions:

- Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, yielding sulfonamides, sulfonates, or sulfonothioates.

- Reduction Reactions: The bromine atom can be reduced to hydrogen using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

- Oxidation Reactions: The benzothiophene ring may undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions:

| Reaction Type | Nucleophiles/Agents | Solvent | Temperature |

|---|---|---|---|

| Substitution | Amines, Alcohols, Thiols | Dichloromethane | 0-25°C |

| Reduction | LiAlH4, NaBH4 | Ether, Tetrahydrofuran | 0-25°C |

| Oxidation | H2O2, m-CPBA | Acetonitrile, Dichloromethane | 0-25°C |

Chemistry

7-Bromo-1-benzothiophene-3-sulfonyl chloride serves as a building block for synthesizing complex organic molecules. It is utilized in various chemical reactions to create derivatives that can be further modified for specific applications.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor . It can interact with active sites of enzymes, leading to inhibition of their activity. Its sulfonyl chloride group can react with nucleophilic residues in proteins, which may alter enzyme function.

Medicine

The compound has promising applications in drug development. It is particularly relevant in creating pharmaceuticals that target specific enzymes or receptors. For instance, studies have indicated its effectiveness against bacterial strains such as Staphylococcus aureus, showcasing its potential antimicrobial properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: It may inhibit specific enzymes or receptors, modulating biochemical pathways.

- Antimicrobial Activity: Studies suggest significant antibacterial properties against various pathogens.

Antibacterial Activity Case Study

A study assessing the antibacterial effects of related sulfonamide derivatives indicated the following Minimum Inhibitory Concentrations (MIC):

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 19 | Staphylococcus aureus |

| 5-Chloro-1-benzothiophene-3-sulfonyl chloride | 25 | Pseudomonas aeruginosa |

| 5-Methyl-1-benzothiophene-3-sulfonyl chloride | 30 | Escherichia coli |

These results highlight the enhanced effectiveness of bromine-containing compounds against certain bacterial strains.

Mechanism of Action

The mechanism of action of 7-bromo-1-benzothiophene-3-sulfonyl chloride depends on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to covalent modification and inhibition of enzyme function. The bromine atom can also participate in halogen bonding interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Comparison with Similar Compounds

While the provided evidence lacks direct comparative data, structural and functional analogs can be analyzed based on substituent effects, reactivity, and applications.

Structural Analogs

Key Difference: The absence of bromine reduces molecular weight (~248.7 g/mol) and alters electronic properties. The bromine in the target compound enhances electrophilicity at the sulfonyl chloride group and provides a site for further modification .

5-Bromo-1-benzothiophene-3-sulfonyl chloride (bromine at position 5):

- Key Difference : Bromine substitution at position 5 instead of 7 may influence regioselectivity in reactions. Meta-substitution (position 7) in the target compound could sterically hinder or electronically direct reactions differently compared to ortho/para positions.

3-Bromoindazole-7-carboxylic acid derivatives (e.g., from ):

- Key Difference : While both contain bromine and heterocyclic cores, the indazole derivative in features a carboxylic acid group instead of a sulfonyl chloride. This limits its utility in sulfonamide formation but enhances applications in metal-catalyzed cross-coupling reactions (e.g., with phenylboronic acid) .

Functional Analogs

Anthocyanin chlorides (e.g., Ideain chloride from ):

- Key Difference : These glycosylated anthocyanidins contain chloride as a counterion rather than a reactive sulfonyl chloride group. Their applications focus on antioxidant and pigment properties, contrasting with the target compound’s role as a synthetic intermediate .

Benzene sulfonyl chlorides (e.g., p-toluenesulfonyl chloride):

- Key Difference : The benzothiophene core in the target compound introduces sulfur heteroatoms and conjugated π-systems, enhancing stability and altering electronic effects compared to simpler arene sulfonyl chlorides.

Biological Activity

7-Bromo-1-benzothiophene-3-sulfonyl chloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, structure-activity relationships, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzothiophene core with a bromine atom and a sulfonyl chloride group, which contribute to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It may inhibit specific enzymes or receptors, leading to modulation of biochemical pathways. For instance, sulfonyl chlorides are known to react with nucleophiles, including amino acids in proteins, which can alter enzyme activity.

- Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial properties. For example, benzothiophene derivatives have shown effectiveness against Staphylococcus aureus by preventing bacterial colony formation at low concentrations .

Antibacterial Activity

A study assessing the antibacterial effects of sulfonamide derivatives indicated that modifications in the sulfonamide group enhance binding affinity and potency against bacterial biofilms. The following table summarizes the antibacterial activity of related compounds:

| Compound Name | Minimum Inhibitory Concentration (MIC) | Target Organism |

|---|---|---|

| 5-Bromo-1-benzothiophene-3-sulfonyl chloride | 19 µg/mL | Staphylococcus aureus |

| 5-Chloro-1-benzothiophene-3-sulfonyl chloride | 25 µg/mL | Pseudomonas aeruginosa |

| 5-Methyl-1-benzothiophene-3-sulfonyl chloride | 30 µg/mL | Escherichia coli |

These results suggest that the presence of bromine in the structure may enhance the compound's effectiveness against certain pathogens.

Antiviral Activity

Research has also indicated potential antiviral properties. A related compound demonstrated inhibition of viral replication at low micromolar concentrations, suggesting that structural modifications in benzothiophenes can lead to enhanced antiviral activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship for benzothiophene derivatives shows that:

- Substituents : The presence of halogens (such as bromine) significantly affects biological activity. Bromination often increases lipophilicity and stability, which can enhance cellular uptake and efficacy .

- Functional Groups : The sulfonyl chloride group is crucial for reactivity and interaction with biological targets. Modifications in this group can lead to variations in potency and selectivity against different pathogens .

Case Studies

- Antibacterial Efficacy : In a study involving various benzothiophene derivatives, this compound exhibited potent inhibition against biofilm formation in Pseudomonas aeruginosa. The compound was effective at concentrations as low as 10 µM, indicating its potential as an antibiofilm agent .

- Antiviral Screening : Another investigation into antiviral compounds revealed that derivatives similar to this compound inhibited murine norovirus replication effectively at concentrations around 10 µM. This suggests that structural features contribute positively to antiviral activity .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 7-bromo-1-benzothiophene-3-sulfonyl chloride?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzothiophene core. First, bromination at the 7-position can be achieved using brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis). Sulfonation at the 3-position is then performed using chlorosulfonic acid, followed by treatment with thionyl chloride (SOCl₂) to convert the sulfonic acid group to the sulfonyl chloride. Careful temperature control (0–5°C during sulfonation) and inert atmospheres are critical to minimize side reactions .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Due to its hydrolytic sensitivity, the compound should be stored under anhydrous conditions in a desiccator with a drying agent (e.g., molecular sieves). Use freshly distilled solvents (e.g., dichloromethane or tetrahydrofuran) for reactions. Avoid prolonged exposure to moisture or air by working under nitrogen/argon atmospheres. For long-term storage, aliquots in sealed ampules under inert gas are recommended .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the benzothiophene backbone and substituent positions. High-resolution mass spectrometry (HRMS) or elemental analysis validates molecular weight. Fourier-transform infrared (FTIR) spectroscopy identifies the sulfonyl chloride group (S=O stretching at ~1370 and 1170 cm⁻¹). Purity can be assessed via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How do electronic and steric effects of the bromine substituent influence the reactivity of the sulfonyl chloride group?

- Methodological Answer : The electron-withdrawing bromine at the 7-position enhances the electrophilicity of the sulfonyl chloride, facilitating nucleophilic substitution (e.g., with amines or alcohols). However, steric hindrance from the benzothiophene ring may slow reactions with bulky nucleophiles. Comparative kinetic studies using derivatives (e.g., 3-chloro-4-methylbenzene-1-sulfonyl chloride ) can isolate steric vs. electronic contributions. Density Functional Theory (DFT) calculations predict charge distribution and reactive sites .

Q. What strategies optimize coupling reactions of this sulfonyl chloride with heterocyclic amines for drug discovery?

- Methodological Answer : For coupling with heterocyclic amines (e.g., azacyclic ureas), use a two-phase system (e.g., water/dichloromethane) with a base (e.g., NaHCO₃) to neutralize HCl byproducts. Catalytic DMAP (4-dimethylaminopyridine) accelerates sulfonamide formation. Microwave-assisted synthesis at 60–80°C for 1–2 hours improves yields compared to traditional reflux methods. Monitor reaction progress via TLC (Rf shift) or in situ IR .

Q. How can computational modeling predict regioselectivity in derivatization reactions of this compound?

- Methodological Answer : Molecular docking and DFT-based frontier molecular orbital (FMO) analysis identify reactive sites for electrophilic/nucleophilic attacks. For example, the LUMO of the sulfonyl chloride group localizes on the sulfur atom, guiding nucleophilic substitution. Compare computed activation energies for different reaction pathways (e.g., para vs. meta attack on coupled aromatic systems) to prioritize synthetic routes .

Q. What are the contradictions in reported yields for sulfonamide derivatives, and how can they be resolved?

- Methodological Answer : Discrepancies often arise from varying reaction scales, solvent purity, or residual moisture. Systematic studies using Design of Experiments (DoE) can identify critical factors (e.g., equivalents of amine, temperature). For example, excess amine (>1.2 eq) may improve yields but risk side reactions. Reproducibility is enhanced by strict control of anhydrous conditions and standardized workup protocols (e.g., quenching with ice-water followed by column chromatography) .

Methodological Best Practices

- Reaction Monitoring : Use in situ techniques like ReactIR to track sulfonyl chloride consumption and avoid over-reaction.

- Purification : Recrystallization from toluene/hexane mixtures or flash chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted starting materials .

- Safety : Employ fume hoods and personal protective equipment (PPE) due to the compound’s lachrymatory and corrosive nature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.